Cas no 85363-04-8 (N-Boc-2-aminoacetonitrile)

N-Boc-2-aminoacetonitrile structure
N-Boc-2-aminoacetonitrile structure
상품 이름:N-Boc-2-aminoacetonitrile
CAS 번호:85363-04-8
MF:C7H12N2O2
메가와트:156.182381629944
MDL:MFCD00239390
CID:60869
PubChem ID:24868044

N-Boc-2-aminoacetonitrile 화학적 및 물리적 성질

이름 및 식별자

    • N-(tert-Butoxycarbonyl)-2-aminoacetonitrile
    • 2-(Boc-amino)acetonitrile
    • BOC-2-AMINOACETONITRILE (N-TERT-BUTOXYCARBONYL)-2-AMINOACETONITRILE)
    • N-Boc-2-aminoacetonitrile
    • tert-Butyl (cyanomethyl)carbamate
    • tert-butyl N-(cyanomethyl)carbamate
    • Carbamicacid, (cyanomethyl)-, 1,1-dimethylethyl ester (9CI)
    • (tert-Butoxycarbonylamino)acetonitrile
    • N-tert-Butoxycarbonylaminoacetonitrile
    • tert-Butyl cyanomethylcarbamate
    • N-Boc-aminoacetonitrile
    • Carbamic acid, (cyanomethyl)-, 1,1-dimethylethyl ester
    • SMZKPZXYDDZDJG-UHFFFAOYSA-N
    • Boc-Gly-Nitrile
    • zlchem 1061
    • (N-Boc-amino)acetonitrile
    • tert-Butyl cyanomethylcarbamate #
    • ZLD0527
    • N1N445
    • KM2316
    • (tert-butoxycarbonylamino)acetonitr
    • 1,1-Dimethylethyl N-(cyanomethyl)carbamate (ACI)
    • Carbamic acid, (cyanomethyl)-, 1,1-dimethylethyl ester (9CI)
    • MDL: MFCD00239390
    • 인치: 1S/C7H12N2O2/c1-7(2,3)11-6(10)9-5-4-8/h5H2,1-3H3,(H,9,10)
    • InChIKey: SMZKPZXYDDZDJG-UHFFFAOYSA-N
    • 미소: N#CCNC(OC(C)(C)C)=O

계산된 속성

  • 정밀분자량: 156.089878g/mol
  • 표면전하: 0
  • XLogP3: 0.7
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 회전 가능한 화학 키 수량: 3
  • 동위원소 질량: 156.089878g/mol
  • 단일 동위원소 질량: 156.089878g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 62.1Ų
  • 중원자 수량: 11
  • 복잡도: 184
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.1832 (rough estimate)
  • 융해점: 53-57 °C (lit.)
  • 비등점: 186 °C(lit.)
  • 플래시 포인트: 화씨 온도: 235.4°f
    섭씨: 113°c
  • 굴절률: 1.4880 (estimate)
  • PSA: 62.12000
  • LogP: 1.42558
  • 용해성: 미확정

N-Boc-2-aminoacetonitrile 보안 정보

  • 기호: GHS07
  • 신호어:Warning
  • 피해 선언: H302-H312-H332
  • 경고성 성명: P280
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 20/21/22
  • 보안 지침: S36
  • 위험물 표지: Xn
  • 저장 조건:Store at room temperature
  • 위험 용어:R20/21/22

N-Boc-2-aminoacetonitrile 세관 데이터

  • 세관 번호:2926909090
  • 세관 데이터:

    ?? ?? ??:

    2926909090

    개요:

    2926909090 기타 아크릴 화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    HS: 2926909090 기타 아크릴 기능 화합물 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:30.0%

N-Boc-2-aminoacetonitrile 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063264-5g
tert-Butyl (cyanomethyl)carbamate
85363-04-8 98%
5g
¥60.00 2024-07-28
TRC
B619535-1g
N-Boc-2-aminoacetonitrile
85363-04-8
1g
$ 75.00 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063264-10g
tert-Butyl (cyanomethyl)carbamate
85363-04-8 98%
10g
¥99.00 2024-07-28
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY019810-100g
2-(Boc-amino)acetonitrile
85363-04-8 >97%
100g
¥515.00 2024-07-10
Enamine
EN300-54074-0.25g
tert-butyl N-(cyanomethyl)carbamate
85363-04-8 95%
0.25g
$19.0 2023-07-07
eNovation Chemicals LLC
D565439-1g
N-(Tert-Butoxycarbonyl)-2-Aminoacetonitrile
85363-04-8 97%
1g
$130 2024-05-23
Fluorochem
092629-10g
N-(Tert-butoxycarbonyl)-2-aminoacetonitrile
85363-04-8 95%
10g
£54.00 2022-03-01
ChemScence
CS-W005639-10g
tert-Butyl (cyanomethyl)carbamate
85363-04-8 99.79%
10g
$36.0 2022-04-26
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY019810-25g
2-(Boc-amino)acetonitrile
85363-04-8 >97%
25g
¥158.00 2024-07-10
eNovation Chemicals LLC
D692302-100g
2-(Boc-amino)acetonitrile
85363-04-8 >97%
100g
$100 2024-07-20

N-Boc-2-aminoacetonitrile 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, 60 °C
참조
2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases
Chen, Pinhong; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(19), 6229-6232

합성회로 2

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane
참조
A convenient large scale synthesis of N-BOC-ethylenediamine
Ravikumar, Vasulinga T., Synthetic Communications, 1994, 24(12), 1767-72

합성회로 3

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, reflux
참조
Fast and pH-Independent Elimination of trans-Cyclooctene by Using Aminoethyl-Functionalized Tetrazines
Sarris, Alexi J. C.; et al, Chemistry - A European Journal, 2018, 24(68), 18075-18081

합성회로 4

반응 조건
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water
참조
2-Aminoacetonitrile
Tauber, Johannes; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-4

합성회로 5

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
참조
Synthesis of Substituted Azabicycloalkanes
Kuenburg, Bernhard, 1991, , ,

합성회로 6

반응 조건
1.1 Solvents: Dichloromethane ;  5 min, rt
1.2 Catalysts: Trimethylsilyl triflate ;  < 5 min, rt; 30 min, rt
2.1 Reagents: Benzoic acid, cesium salt (1:1) Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Tetrahydrofuran ;  5 - 18 h, 25 - 34 °C
참조
Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation
Le Vaillant, Franck; et al, Chemical Science, 2017, 8(3), 1790-1800

합성회로 7

반응 조건
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water
2.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran
참조
A convenient and general method for the preparation of tert-butoxycarbonylaminoalkanenitriles and their conversion to mono-tert-butoxycarbonylalkanediamines
Houssin, Raymond; et al, Synthesis, 1988, (3), 259-61

합성회로 8

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, 60 °C
참조
Cooperative Metal-Coordination and Ion Pairing in Tripeptide Recognition
Wright, Aaron T.; et al, Organic Letters, 2004, 6(9), 1341-1344

합성회로 9

반응 조건
1.1 Reagents: 4-Methylmorpholine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  20 min, -10 °C
1.2 Reagents: Ammonia Solvents: Water ;  4 h
2.1 Reagents: Pyridine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  2 h, -10 °C
참조
Synthesis of Boc-amino tetrazoles derived from α-amino acids
Sureshbabu, Vommina V.; et al, Synthetic Communications, 2009, 39(3), 395-406

합성회로 10

반응 조건
1.1 Reagents: Pyridine ,  Trifluoroacetic anhydride ;  30 min, rt
참조
Primary amides as selective inhibitors of cathepsin K
Leger, Serge; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(15), 4328-4332

합성회로 11

반응 조건
1.1 Reagents: Benzoic acid, cesium salt (1:1) Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Tetrahydrofuran ;  5 - 18 h, 25 - 34 °C
참조
Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation
Le Vaillant, Franck; et al, Chemical Science, 2017, 8(3), 1790-1800

합성회로 12

반응 조건
1.1 30 min, rt → reflux; rt; 30 min, rt → 0 °C
2.1 Solvents: Dichloromethane ;  5 min, rt
2.2 Catalysts: Trimethylsilyl triflate ;  < 5 min, rt; 30 min, rt
3.1 Reagents: Benzoic acid, cesium salt (1:1) Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Tetrahydrofuran ;  5 - 18 h, 25 - 34 °C
참조
Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation
Le Vaillant, Franck; et al, Chemical Science, 2017, 8(3), 1790-1800

합성회로 13

반응 조건
1.1 Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile ;  10 min, rt; 12 h, rt
1.2 Reagents: Triethylamine ,  Sodium hydroxide Solvents: Water ;  15 min, rt
1.3 Solvents: Ethyl acetate ;  15 min, rt
참조
Decarboxylative Cyanation of Aliphatic Carboxylic Acids via Visible-Light Flavin Photocatalysis
Ramirez, Nieves P.; et al, Organic Letters, 2019, 21(5), 1368-1373

합성회로 14

반응 조건
1.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran
참조
A convenient and general method for the preparation of tert-butoxycarbonylaminoalkanenitriles and their conversion to mono-tert-butoxycarbonylalkanediamines
Houssin, Raymond; et al, Synthesis, 1988, (3), 259-61

합성회로 15

반응 조건
1.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Dimethylformamide
1.2 Reagents: Potassium carbonate
1.3 Reagents: Trifluoroacetic acid
참조
The Aza-[2,3]-Wittig Sigmatropic Rearrangement of Acyclic Amines: Scope and Limitations of Silicon Assistance
Anderson, James C.; et al, Journal of Organic Chemistry, 2000, 65(26), 9152-9156

합성회로 16

반응 조건
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -15 °C; 25 min, -15 °C
1.2 Reagents: Ammonia Solvents: Water ;  3 h, 0 °C
1.3 Reagents: Potassium bisulfate Solvents: Water ;  pH 2 - 3
2.1 Reagents: Trifluoroacetic anhydride Solvents: Pyridine ;  0 °C; 2.5 h, 0 °C
참조
Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids
Camacho, Cristian M.; et al, RSC Advances, 2021, 11(47), 29741-29751

합성회로 17

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
2.2 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water
3.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran
참조
A convenient and general method for the preparation of tert-butoxycarbonylaminoalkanenitriles and their conversion to mono-tert-butoxycarbonylalkanediamines
Houssin, Raymond; et al, Synthesis, 1988, (3), 259-61

합성회로 18

반응 조건
1.1 Reagents: Pyridine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  2 h, -10 °C
참조
Synthesis of Boc-amino tetrazoles derived from α-amino acids
Sureshbabu, Vommina V.; et al, Synthetic Communications, 2009, 39(3), 395-406

합성회로 19

반응 조건
1.1 Reagents: Sodium periodate Solvents: Acetic acid ,  Water ;  4 h, reflux
2.1 30 min, rt → reflux; rt; 30 min, rt → 0 °C
3.1 Solvents: Dichloromethane ;  5 min, rt
3.2 Catalysts: Trimethylsilyl triflate ;  < 5 min, rt; 30 min, rt
4.1 Reagents: Benzoic acid, cesium salt (1:1) Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Tetrahydrofuran ;  5 - 18 h, 25 - 34 °C
참조
Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation
Le Vaillant, Franck; et al, Chemical Science, 2017, 8(3), 1790-1800

N-Boc-2-aminoacetonitrile Raw materials

N-Boc-2-aminoacetonitrile Preparation Products

N-Boc-2-aminoacetonitrile 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:85363-04-8)N-Boc-2-aminoacetonitrile
A841302
순결:99%
재다:500g
가격 ($):287.0
atkchemica
(CAS:85363-04-8)N-Boc-2-aminoacetonitrile
CL8231
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의